3-Allyl-2-methylquinolin-4(1H)-one 3-Allyl-2-methylquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 1207-74-5
VCID: VC10998704
InChI: InChI=1S/C13H13NO/c1-3-6-10-9(2)14-12-8-5-4-7-11(12)13(10)15/h3-5,7-8H,1,6H2,2H3,(H,14,15)
SMILES: CC1=C(C(=O)C2=CC=CC=C2N1)CC=C
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol

3-Allyl-2-methylquinolin-4(1H)-one

CAS No.: 1207-74-5

Cat. No.: VC10998704

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

3-Allyl-2-methylquinolin-4(1H)-one - 1207-74-5

Specification

CAS No. 1207-74-5
Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
IUPAC Name 2-methyl-3-prop-2-enyl-1H-quinolin-4-one
Standard InChI InChI=1S/C13H13NO/c1-3-6-10-9(2)14-12-8-5-4-7-11(12)13(10)15/h3-5,7-8H,1,6H2,2H3,(H,14,15)
Standard InChI Key DFPJMRVOZFONNQ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C2=CC=CC=C2N1)CC=C
Canonical SMILES CC1=C(C(=O)C2=CC=CC=C2N1)CC=C

Introduction

Structural and Physicochemical Properties

Table 1: Estimated Physicochemical Properties of 3-Allyl-2-methylquinolin-4(1H)-one

PropertyValue (Estimated)Basis for Estimation
Density1.12–1.18 g/cm³Comparative analysis with
Boiling Point320–350°CAdjusted for reduced chain length
LogP2.8–3.2Calculated via substituent effects
Aqueous Solubility<1 mg/mLAnalogous quinolinones

The allyl group’s electron-donating nature may slightly increase the electron density of the quinolinone ring, potentially influencing reactivity in electrophilic substitution reactions .

Synthetic Methodologies

Three-Component Domino Reactions

A scalable route to functionalized quinolinones involves three-component reactions employing aryl ketones, aldehydes, and ammonium acetate. For example, 3-benzoylquinolin-4(1H)-one was synthesized via a domino condensation-cyclization sequence in diphenyl ether at elevated temperatures . Adapting this method, 3-allyl-2-methylquinolin-4(1H)-one could be synthesized using methylglyoxal, allyl-substituted acetophenone, and ammonium acetate. Key advantages include:

  • Atom economy: Minimal byproduct formation .

  • Solvent recyclability: Diphenyl ether can be distilled and reused .

Palladium-Catalyzed Cross-Coupling

The Liebeskind–Srogl cross-coupling, developed for 3-heteroarylquinolin-2(1H)-ones , offers a pathway to introduce allyl groups. Using a palladium catalyst and copper(I) thiophene-2-carboxylate (CuTC), an SMe-containing quinolinone precursor could couple with allyl boronic acids. This method enables precise control over the allyl group’s position and stereochemistry.

Critical Reaction Parameters:

  • Catalyst system: Pd(PPh₃)₄/CuTC .

  • Temperature: 80–100°C in THF .

  • Yield optimization: 65–75% based on analogous syntheses .

CompoundIC₅₀ (Pf)Metabolic Stability (t₁/₂)
ELQ-233 2.1 nM45 min (human microsomes)
3-Allyl-2-methyl (est.)10–50 nM>120 min (est.)

Future Directions and Optimization Strategies

  • Stereoselective synthesis: Develop asymmetric catalysis to access enantiopure variants.

  • Prodrug formulations: Mask the ketone group as a phosphate ester to enhance solubility .

  • Combination therapies: Pair with P-glycoprotein inhibitors to overcome multidrug resistance .

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